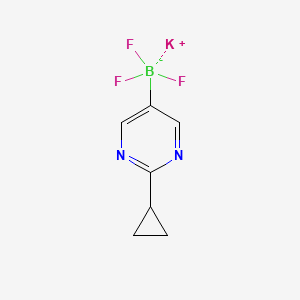
Potassium (2-cyclopropylpyrimidin-5-yl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (2-cyclopropylpyrimidin-5-yl)trifluoroboranuide is an organotrifluoroborate compound that has gained attention in the field of organic chemistry due to its stability and versatility in various chemical reactions. This compound is part of a broader class of potassium organotrifluoroborates, which are known for their stability in air and moisture, making them valuable reagents in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2-cyclopropylpyrimidin-5-yl)trifluoroboranuide typically involves the reaction of 2-cyclopropylpyrimidine with a boron trifluoride source in the presence of a potassium base. One common method is the use of potassium bifluoride (KHF2) as a fluorinating agent for organoboronic acids . The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of potassium organotrifluoroborates, including potassium (2-cyclopropylpyrimidin-5-yl)trifluoroboranuide, often involves large-scale batch reactions under controlled conditions to ensure high purity and yield. The use of automated reactors and stringent quality control measures are essential to produce these compounds on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Potassium (2-cyclopropylpyrimidin-5-yl)trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used in reactions involving potassium (2-cyclopropylpyrimidin-5-yl)trifluoroboranuide.
Conditions: Reactions are typically carried out under an inert atmosphere to prevent oxidation and moisture interference.
Major Products
The major products formed from reactions involving potassium (2-cyclopropylpyrimidin-5-yl)trifluoroboranuide depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura cross-coupling reactions, the primary products are biaryl compounds.
Scientific Research Applications
Potassium (2-cyclopropylpyrimidin-5-yl)trifluoroboranuide has a wide range of applications in scientific research:
Biology: Its derivatives are explored for potential biological activities and as intermediates in the synthesis of biologically active compounds.
Medicine: Research is ongoing to investigate its potential use in drug discovery and development.
Industry: It is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of potassium (2-cyclopropylpyrimidin-5-yl)trifluoroboranuide in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by transmetalation and reductive elimination steps in cross-coupling reactions . This process results in the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Potassium (2-cyclopropylpyrimidin-5-yl)trifluoroboranuide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other potassium organotrifluoroborates. Its cyclopropyl and pyrimidinyl groups provide unique steric and electronic properties, making it a valuable reagent in synthetic chemistry.
Properties
Molecular Formula |
C7H7BF3KN2 |
|---|---|
Molecular Weight |
226.05 g/mol |
IUPAC Name |
potassium;(2-cyclopropylpyrimidin-5-yl)-trifluoroboranuide |
InChI |
InChI=1S/C7H7BF3N2.K/c9-8(10,11)6-3-12-7(13-4-6)5-1-2-5;/h3-5H,1-2H2;/q-1;+1 |
InChI Key |
ABJAXNVGKYBEFU-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CN=C(N=C1)C2CC2)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















